(4-Methoxybenzyl)(3-nitrobenzyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxybenzyl)(3-nitrobenzyl)amine is an organic compound that features both a methoxy group and a nitro group attached to benzylamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxybenzyl)(3-nitrobenzyl)amine typically involves a multi-step process:
Methoxylation: The addition of a methoxy group to the benzylamine ring.
Coupling Reaction: The final step involves coupling the methoxybenzylamine with the nitrobenzylamine under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and methoxylation processes, followed by purification steps to ensure the compound’s purity and stability.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxybenzyl)(3-nitrobenzyl)amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group.
Reduction: The methoxy group can be demethylated under specific conditions.
Substitution: The benzylamine can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkyl halides.
Major Products Formed
Oxidation: Formation of (4-Methoxybenzyl)(3-aminobenzyl)amine.
Reduction: Formation of (4-Hydroxybenzyl)(3-nitrobenzyl)amine.
Substitution: Formation of various substituted benzylamines depending on the electrophile used.
Scientific Research Applications
(4-Methoxybenzyl)(3-nitrobenzyl)amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Methoxybenzyl)(3-nitrobenzyl)amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amine, which can then interact with various biological molecules. The methoxy group can also influence the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxybenzyl)(2-nitrobenzyl)amine
- (4-Methoxybenzyl)(4-nitrobenzyl)amine
- (3-Methoxybenzyl)(3-nitrobenzyl)amine
Uniqueness
(4-Methoxybenzyl)(3-nitrobenzyl)amine is unique due to the specific positioning of the methoxy and nitro groups, which can influence its chemical reactivity and potential applications. The combination of these functional groups provides distinct properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-[(3-nitrophenyl)methyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-20-15-7-5-12(6-8-15)10-16-11-13-3-2-4-14(9-13)17(18)19/h2-9,16H,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBBUPXUIYYCPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357900 |
Source
|
Record name | 1-(4-Methoxyphenyl)-N-[(3-nitrophenyl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186129-17-9 |
Source
|
Record name | 1-(4-Methoxyphenyl)-N-[(3-nitrophenyl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.